molecular formula C22H27N3O4 B6132724 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine

Cat. No. B6132724
M. Wt: 397.5 g/mol
InChI Key: BLBQAVZEDVHBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine, commonly known as Flibanserin, is a medication that is used to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition where women lack sexual desire or have low sexual desire, which causes distress. Flibanserin is a non-hormonal medication that works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in sexual desire.

Mechanism of Action

Flibanserin works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in sexual desire. Flibanserin binds to serotonin receptors in the brain, which reduces the activity of serotonin, a neurotransmitter that inhibits sexual desire. This leads to an increase in the levels of dopamine and norepinephrine, which enhances sexual desire.
Biochemical and Physiological Effects:
Flibanserin has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which enhances sexual desire. Flibanserin also reduces the activity of serotonin, which inhibits sexual desire. Flibanserin has been shown to have minimal effects on other neurotransmitters such as GABA, glutamate, and acetylcholine.

Advantages and Limitations for Lab Experiments

Flibanserin has several advantages and limitations for lab experiments. One advantage is that it is a non-hormonal medication, which makes it suitable for studying the effects of neurotransmitters on sexual desire. Flibanserin has also been extensively studied in clinical trials, which provides a wealth of data for researchers. One limitation is that Flibanserin has a narrow therapeutic range, which makes it difficult to study the effects of different doses on sexual desire.

Future Directions

There are several future directions for research on Flibanserin. One direction is to study the long-term effects of Flibanserin on sexual desire and satisfaction. Another direction is to study the effects of Flibanserin on other neurotransmitters such as GABA, glutamate, and acetylcholine. Additionally, research could be conducted to evaluate the efficacy and safety of Flibanserin in treating other conditions such as depression and anxiety. Finally, research could be conducted to develop new medications that target the same neurotransmitters as Flibanserin but with fewer side effects.

Synthesis Methods

Flibanserin is synthesized using a multi-step process. The first step involves the reaction of 1,3-benzodioxole with benzyl chloride in the presence of a base to give 1-(1,3-benzodioxol-5-yl)methanol. The second step involves the reaction of 1-(1,3-benzodioxol-5-yl)methanol with 1-(2-furoyl)-3-piperidinylamine in the presence of a dehydrating agent to give 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine, which is the final product.

Scientific Research Applications

Flibanserin has been extensively studied in clinical trials to evaluate its efficacy and safety in treating 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine in women. The results of these trials have shown that Flibanserin can significantly improve sexual desire and satisfaction in women with 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine. Flibanserin has also been studied for its potential use in treating other conditions such as depression and anxiety.

properties

IUPAC Name

[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c26-22(20-4-2-12-27-20)25-7-1-3-18(15-25)24-10-8-23(9-11-24)14-17-5-6-19-21(13-17)29-16-28-19/h2,4-6,12-13,18H,1,3,7-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBQAVZEDVHBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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